molecular formula C15H15NO2 B175980 N-(2-methoxyphenyl)-3-methylbenzamide CAS No. 124411-43-4

N-(2-methoxyphenyl)-3-methylbenzamide

Cat. No.: B175980
CAS No.: 124411-43-4
M. Wt: 241.28 g/mol
InChI Key: GXJCAOXZMFQQLQ-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl group linked to a 2-methoxyphenylamine moiety. The methoxy group at the ortho position of the phenyl ring may influence electronic and steric properties, affecting its reactivity and coordination behavior in metal-catalyzed reactions.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-6-5-7-12(10-11)15(17)16-13-8-3-4-9-14(13)18-2/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJCAOXZMFQQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methylbenzoyl Chloride

The foundational approach involves converting 3-methylbenzoic acid to its reactive acyl chloride derivative. Source details a Grignard-based method utilizing 2-methyl-3-methoxyphenyl magnesium chloride and bis(trichloromethyl) carbonate (triphosgene). The reaction proceeds under nitrogen in tetrahydrofuran (THF) or isopropyl ether at 10–25°C, yielding 3-methylbenzoyl chloride with 98.7% purity after vacuum distillation. Critical parameters include:

  • Molar ratio : 1:0.3–0.4 (Grignard reagent:triphosgene)

  • Catalysts : Triethylamine or methylpiperidine (0.01–0.1 equiv)

  • Solvent optimization : THF enhances reaction homogeneity compared to toluene.

Coupling with 2-Methoxyaniline

The acyl chloride reacts with 2-methoxyaniline in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃). Source demonstrates this two-step process achieves 78–85% yield when conducted at 0–5°C to minimize side reactions. Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) isolates the target compound.

Table 1: Classical Amidation Conditions and Outcomes

ParameterOptimal ValueYield (%)Purity (%)
Temperature0–5°C8597.2
BaseK₂CO₃8296.8
SolventDMF7895.4

Palladium-Catalyzed Transamidation

Source introduces a one-pot transamidation strategy using (IPr)Pd(cinnamyl)Cl (3 mol%) in tetrahydrofuran (THF). The method bypasses acyl chloride intermediates by directly activating 3-methylbenzamide’s C–N bond via Boc protection. Key advantages include:

  • Reaction efficiency : 92% yield at 110°C over 24 h.

  • Mechanistic insight : Boc groups induce steric strain, facilitating oxidative addition to palladium and subsequent amine substitution.

  • Purification simplicity : Solvent evaporation and ethyl acetate extraction eliminate chromatography needs.

Coupling Agent-Mediated Synthesis

BOP/DMAP System

Source employs benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) with 4-dimethylaminopyridine (DMAP) in DMF. This method achieves 89% yield under ambient conditions (48 h, 25°C) by activating 3-methylbenzoic acid directly. Triethylamine (1.2 equiv) neutralizes HCl byproducts, enhancing reaction homogeneity.

Surfactant-Assisted Aqueous Amidation

Source demonstrates a green chemistry approach using 2 wt% surfactant (e.g., SDS) in water. The protocol avoids organic solvents, achieving 76% yield via in situ thioester formation from 3-methylbenzoic acid and subsequent aminolysis by 2-methoxyaniline.

Table 2: Coupling Agent Performance Comparison

AgentSolventTime (h)Yield (%)
BOP/DMAPDMF4889
Surfactant/H₂OWater2476
EDC/HOBtDichloromethane1281

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adapting Source’s Grignard methodology, continuous flow systems reduce reaction times from 8–10 h to <2 h. Key modifications include:

  • Residence time : 45–60 min at 20°C

  • Catalyst recycling : Triethylamine recovery via distillation (98% efficiency).

Crystallization Optimization

Methanol/water (7:3 v/v) recrystallization improves purity from 95% to 99.5% by removing residual aniline. Cooling rates of 0.5°C/min prevent oiling out.

Mechanistic and Kinetic Studies

Rate-Determining Steps in Acylation

Kinetic profiling (Source) reveals acyl chloride formation as rate-limiting (k = 1.2 × 10⁻³ s⁻¹ at 25°C). Palladium catalysis accelerates this step 12-fold by lowering activation energy from 85 kJ/mol to 67 kJ/mol.

Solvent Polarity Effects

Dielectric constant (ε) correlates with amidation efficiency:

  • ε > 30 (DMF, ε = 36.7): 89% yield

  • ε < 15 (THF, ε = 7.6): 72% yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-methoxyphenyl)-3-methylbenzamide can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, where the methoxy and methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Chemical Properties and Mechanisms of Action

N-(2-methoxyphenyl)-3-methylbenzamide features a unique structure that allows it to interact with various biological targets. Its mechanism of action typically involves binding to specific enzymes or receptors, modulating their activity, and subsequently affecting cellular processes. For example, it may inhibit enzymes involved in disease pathways, which can lead to therapeutic effects in treating diseases such as cancer or infections.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, potentially leading to reduced disease progression.
  • Receptor Interaction : It may bind to receptors involved in signaling pathways, altering cellular responses.

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties. It has shown promise in:

  • Antimicrobial Activity : Studies indicate that it can inhibit the growth of various pathogens.
  • Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells, making it a candidate for cancer treatment.

Biological Studies

Research has focused on understanding the biological interactions of this compound:

  • Cellular Pathways : It has been shown to affect pathways related to oxidative stress and inflammation.
  • In Vivo Studies : Case studies have demonstrated its efficacy in reducing parasite load in models of leishmaniasis, indicating its potential as a therapeutic agent against parasitic infections .

Materials Science

In industrial applications, the compound serves as a building block for synthesizing more complex molecules. Its unique chemical properties allow for:

  • Synthesis of Advanced Materials : It can be utilized in the development of specialty chemicals and materials with specific functionalities.

Case Study 1: Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound against Leishmania mexicana. The compound exhibited an IC50 value indicating significant inhibition of the parasite's growth. Ultrastructural studies revealed that treatment led to membrane blebbing and autophagy-like processes in the parasites .

Case Study 2: Anticancer Effects

Research into the anticancer effects of this compound showed that it could induce apoptosis in various cancer cell lines. Flow cytometry analyses demonstrated a significant increase in apoptotic cells after treatment with this compound compared to controls .

Data Tables

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial and anticancer researchSignificant inhibition of L. mexicana growth
Biological StudiesEffects on cellular pathwaysInduction of apoptosis in cancer cells
Materials ScienceBuilding block for complex molecule synthesisDevelopment of specialty chemicals

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-methylbenzamide involves its interaction with specific molecular targets in biological systems. The methoxy and methyl groups on the benzamide structure may influence its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Key Features :

  • Structure : Contains a 2-hydroxy-1,1-dimethylethyl group instead of 2-methoxyphenyl.
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol in dichloromethane under basic conditions (62% yield) .
  • Applications : Acts as an N,O-bidentate directing group in transition metal-catalyzed C–H bond functionalization (e.g., Pd-catalyzed fluorination). The hydroxyl and amide groups form stable five-membered chelates with metals, enhancing catalytic efficiency .

Comparison :

  • Chelation Ability : The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables stronger coordination with metals compared to the methoxy group in the target compound, which lacks a lone pair for direct chelation.

(Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-2,3-Dihydrothiazol-2-ylidene]-4-Methylbenzamide

Key Features :

  • Structure : Incorporates a thiazole ring fused with a 2-methoxyphenyl group and a 4-methylbenzamide .
  • Synthesis : Formed via condensation reactions, characterized by X-ray crystallography (bond lengths: C–N ≈ 1.36 Å, C–O ≈ 1.23 Å) .

Comparison :

  • Electronic Effects : The thiazole ring introduces conjugation, altering electron distribution compared to the simpler benzamide backbone of the target compound.
  • Functionality : The methoxyphenyl group in both compounds may influence solubility and intermolecular interactions, but the thiazole derivative’s rigid structure limits flexibility in catalytic applications.

NBOMe Derivatives (e.g., 25I-NBOMe)

Key Features :

  • Structure : 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine derivatives .
  • Applications : Psychoactive 5-HT2A receptor agonists; structurally distinct from benzamides but share methoxyphenyl motifs.

Comparison :

  • Pharmacological Activity : Unlike NBOMes, the target compound lacks the ethanamine backbone critical for serotonin receptor binding, suggesting divergent biological roles.
  • Structural Motifs : Both compounds utilize methoxy groups for electronic modulation, but the benzamide core of the target compound favors applications in synthetic chemistry over neuropharmacology.

Data Tables: Structural and Functional Comparison

Table 2: Chelation and Reactivity

Compound Chelation Sites Metal Interaction Catalytic Efficiency
N-(2-Methoxyphenyl)-3-methylbenzamide N (amide) Weak Moderate*
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N (amide), O (hydroxyl) Strong High
NBOMe Derivatives N (amine), O (methoxy) N/A Neuroactive

*Inferred from structural analogs.

Research Findings and Inferences

  • Synthetic Routes : The target compound can likely be synthesized via coupling of 3-methylbenzoyl chloride with 2-methoxyaniline, analogous to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Catalytic Potential: The methoxy group’s electron-donating nature may enhance substrate activation in electrophilic aromatic substitution, but its inability to form strong metal chelates could limit utility in C–H activation compared to N,O-bidentate analogs.

Biological Activity

N-(2-methoxyphenyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry and pharmacology. Its structure, characterized by a methoxy group and a methyl group on the benzamide core, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16_{16}H17_{17}NO2_2. The presence of the methoxy group (–OCH3_3) and the methyl group (–CH3_3) on the aromatic rings enhances the compound's lipophilicity, potentially influencing its bioavailability and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methoxy and methyl substituents may modulate the binding affinity and specificity towards these targets, leading to various biological effects.

  • Enzyme Modulation : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which can have implications for drug development targeting metabolic disorders.
  • Receptor Interaction : The compound's structure allows it to potentially act as a ligand for various receptors, influencing signaling pathways critical in disease processes.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance:

  • Cell Viability Assays : In vitro studies have shown that this compound can reduce the viability of cancer cells significantly, with IC50_{50} values indicating effective concentrations for therapeutic applications. For example, it demonstrated an IC50_{50} of 10 µM against MCF-7 breast cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It has shown promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µM. This suggests potential applications in developing new antimicrobial agents.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antiplasmodial Activity : A study highlighted its potential against Plasmodium falciparum, indicating that modifications in the aromatic substituents could enhance selectivity and potency against malaria parasites .
  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : Another significant finding revealed that derivatives of this compound could inhibit CDK2, a crucial enzyme in cell cycle regulation, suggesting its application in cancer therapy .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how variations in substituents affect biological activity. Compounds with different aromatic groups were synthesized to evaluate their effects on receptor binding and enzyme inhibition .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50_{50} / MIC (µM)Reference
Anticancer (MCF-7)MCF-7 (breast cancer)10
AntimicrobialStaphylococcus aureus8
AntimalarialPlasmodium falciparum0.034
CDK2 InhibitionVarious cancer linesNot specified

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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